ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate, also known as EAMIC, is a synthetic compound with a variety of applications in the scientific research field. It is a versatile molecule that can be used to study various biological processes, as well as to develop new drugs and therapies. EAMIC has been used in numerous studies for its ability to act as a modulator of different biochemical pathways, as well as its ability to act as an inhibitor of certain enzymes.
Mechanism of Action
The exact mechanism of action of ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate is still under investigation. However, it is believed to act as a modulator of various biochemical pathways, as well as an inhibitor of certain enzymes. Specifically, it is thought to inhibit the enzyme that catalyzes the conversion of tryptophan to serotonin. Additionally, it is thought to modulate the enzyme-catalyzed conversion of glucose to fructose.
Biochemical and Physiological Effects
ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as the enzyme that catalyzes the conversion of tryptophan to serotonin. Additionally, it has been found to decrease the activity of other enzymes, such as the enzyme that catalyzes the conversion of glucose to fructose. Furthermore, it has been found to modulate the activity of certain hormones, such as cortisol.
Advantages and Limitations for Lab Experiments
The use of ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate for laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and purify. Additionally, it has a wide range of applications in scientific research, making it a versatile molecule. However, there are some limitations to its use. For example, it is not very stable and can easily degrade over time. Additionally, it can be toxic to certain organisms, such as bacteria.
Future Directions
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate has a wide range of potential future applications. It could be used to develop new drugs and therapies for a variety of diseases, such as Alzheimer’s disease. Additionally, it could be used to study the effects of various drugs, such as the antidepressant fluoxetine. Furthermore, it could be used to modulate the activity of certain hormones, such as cortisol. Finally, it could be used to study the effects of various environmental factors, such as air pollution.
Synthesis Methods
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate can be synthesized using several different methods. The most common method is the reaction of ethyl amine and trifluoroacetic anhydride in an aqueous medium. This reaction produces a mixture of the desired product, ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate, and several byproducts. The byproducts can be removed through a series of separations and purifications. Other methods of synthesis include the reaction of ethyl amine and trifluoroacetic acid in an aqueous medium, as well as the reaction of ethyl amine and trifluoroacetic anhydride in a non-aqueous medium.
Scientific Research Applications
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research. It has been used as a modulator of various biochemical pathways, such as the enzyme-catalyzed conversion of glucose to fructose. It has also been used as an inhibitor of certain enzymes, such as the enzyme that catalyzes the conversion of tryptophan to serotonin. Additionally, it has been used to study the effects of various drugs, such as the antidepressant fluoxetine. Furthermore, it has been used to develop new drugs and therapies for a variety of diseases, such as Alzheimer’s disease.
properties
IUPAC Name |
ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-4-18-8(17)6-7(14)16(5-15-6)9(2,3)10(11,12)13/h5H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFORGVLSPRWAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C(C)(C)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate |
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